molecular formula C22H24N2O3 B8252364 Benzyl (2S)-2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoate

Benzyl (2S)-2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoate

Cat. No.: B8252364
M. Wt: 364.4 g/mol
InChI Key: QXVNVTATOOMRHC-NRFANRHFSA-N
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Description

Benzyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoate is a complex organic compound that features an indole moiety, which is a common structure in many biologically active molecules

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2S)-2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoate typically involves the following steps:

    Formation of the Indole Acetyl Intermediate: This step involves the acylation of indole with an appropriate acyl chloride or anhydride in the presence of a base such as pyridine or triethylamine.

    Coupling with Amino Acid Derivative: The indole acetyl intermediate is then coupled with a protected amino acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

    Deprotection and Esterification: The final step involves deprotection of the amino acid derivative followed by esterification with benzyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction of the carbonyl group in the acetyl moiety can lead to the formation of alcohol derivatives.

    Substitution: The benzyl ester can undergo nucleophilic substitution reactions to form different ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole derivatives.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive molecules.

    Industry: Use in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Benzyl (2S)-2-[2-(1H-indol-3-yl)acetamido]-3-methylbutanoate would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes and receptors in the body, influencing biochemical pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

    Tryptophan: An essential amino acid with an indole moiety.

    Serotonin: A neurotransmitter derived from tryptophan.

    Indomethacin: A nonsteroidal anti-inflammatory drug with an indole structure.

Uniqueness

Benzyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoate is unique due to its specific combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

IUPAC Name

benzyl (2S)-2-[[2-(1H-indol-3-yl)acetyl]amino]-3-methylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O3/c1-15(2)21(22(26)27-14-16-8-4-3-5-9-16)24-20(25)12-17-13-23-19-11-7-6-10-18(17)19/h3-11,13,15,21,23H,12,14H2,1-2H3,(H,24,25)/t21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXVNVTATOOMRHC-NRFANRHFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCC1=CC=CC=C1)NC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCC1=CC=CC=C1)NC(=O)CC2=CNC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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